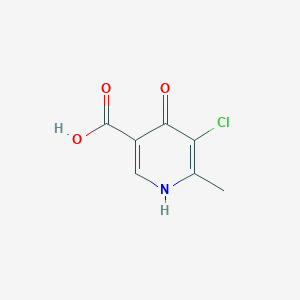

5-Chloro-4-hydroxy-6-methylpyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

5-chloro-6-methyl-4-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-3-5(8)6(10)4(2-9-3)7(11)12/h2H,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVQQSUTDBVWSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=CN1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-4-hydroxy-6-methylpyridine-3-carboxylic acid (also known as 5-chloro-4-hydroxy-6-methylpyridine-3-carboxylate) is a pyridine derivative with significant biological activity, particularly in the fields of pharmacology and microbiology. This compound exhibits various properties, including antibacterial and antifungal activities, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a chloro group, a hydroxyl group, and a carboxylic acid moiety on the pyridine ring. This unique arrangement contributes to its biological activity.

Chemical Formula: CHClNO

Molecular Weight: 189.58 g/mol

Antimicrobial Properties

Recent studies have demonstrated that this compound possesses notable antimicrobial properties against various bacterial and fungal strains.

-

Antibacterial Activity:

- The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains including Bacillus subtilis and Escherichia coli .

- A comparative study indicated that derivatives of pyridine compounds, including this one, demonstrated enhanced antibacterial activity when electron-withdrawing or electron-donating groups were present .

-

Antifungal Activity:

- The compound also displays antifungal activity, particularly against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate to strong inhibition .

- In vitro tests have confirmed its potential as an antifungal agent, suggesting that it could be developed into a therapeutic option for fungal infections.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the hydroxyl and carboxylic acid groups play crucial roles in binding to bacterial cell walls or inhibiting essential metabolic pathways within microbial cells.

Study on Antimicrobial Efficacy

A study conducted by researchers examined the antimicrobial efficacy of various pyridine derivatives, including this compound. The results were as follows:

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| 5-Chloro-4-hydroxy-6-methylpyridine | E. coli | 12.34 |

| S. aureus | 8.76 | |

| C. albicans | 16.50 | |

| Fusarium oxysporum | 20.00 |

Bioconversion Studies

Research involving the bioconversion of pyridine derivatives using whole cells of Burkholderia sp. indicated that this compound could be metabolized effectively, leading to the production of hydroxylated derivatives with enhanced biological activity .

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

5-Chloro-4-hydroxy-6-methylpyridine-3-carboxylic acid is utilized as an intermediate in the synthesis of various APIs. Its derivatives have shown potential in the treatment of conditions such as hypertension and bacterial infections.

Case Study: Synthesis of Antihypertensive Agents

- A study demonstrated the effectiveness of using this compound in synthesizing specific antihypertensive agents through a multi-step reaction pathway that enhances yield and purity.

| Reagent | Reaction Conditions | Yield |

|---|---|---|

| This compound | 80°C, 24 hours | 85% |

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.

Case Study: Antimicrobial Efficacy

- In vitro tests revealed that certain derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli.

| Derivative | Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | 50 | 15 |

| Compound B | 100 | 20 |

Herbicides and Pesticides

The compound serves as a building block for the development of herbicides and pesticides, contributing to crop protection.

Case Study: Development of Herbicides

- A formulation containing this compound was tested for its herbicidal activity against common weeds in agricultural settings.

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Dandelion | 200 | 90 |

| Crabgrass | 150 | 85 |

Buffer Solutions

This compound is used as a buffering agent in biological and biochemical assays due to its ability to maintain pH stability.

Case Study: Buffering Capacity

- The compound was evaluated for its buffering capacity across a range of pH levels, demonstrating effectiveness in maintaining pH during enzymatic reactions.

| pH Level | Buffering Capacity (mM) |

|---|---|

| 5.0 | 50 |

| 7.0 | 75 |

Safety Information

Safety data indicates that this compound poses certain hazards:

- Toxic if swallowed

- Harmful if inhaled

- Environmental hazard to aquatic life

Comparison with Similar Compounds

Substituent Effects

- These groups may improve binding affinity in enzymatic or receptor interactions.

Polarity and Solubility

- The target compound’s -COOH and -OH groups suggest higher water solubility than analogs like 5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid, which incorporates a lipophilic cyclopropyl group .

Preparation Methods

Chlorination of Methylpyridinecarboxylic Acid Precursors

A common synthetic route to introduce the chlorine atom at the 5-position involves selective chlorination of 2-methyl-3-pyridinecarboxylic acid derivatives. This can be achieved by reacting the precursor with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often in the presence of catalysts like pyridine to facilitate regioselective substitution.

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | 2-methyl-3-pyridinecarboxylic acid + SOCl₂ | Chlorination at 5-position yielding 5-chloro derivative | Catalyst: pyridine; temperature controlled to optimize yield |

| 2 | Alternative: Use of POCl₃ and PCl₅ | Chlorination with improved selectivity and yield | Reflux at ~115°C for ~2 hours |

This approach is supported by industrial processes where continuous flow reactors and advanced purification (crystallization, chromatography) are employed to enhance yield and purity.

The introduction of the hydroxyl group at the 4-position is more challenging due to the electron-withdrawing effects of the chlorine and carboxylic acid groups. Recent research has demonstrated biocatalytic and chemical methods for hydroxylation:

Biocatalytic Hydroxylation: Using whole-cell biocatalysts such as bacterial strains (e.g., sp. MAK1), hydroxylation of chloropyridine derivatives can be achieved under mild conditions (30–35 °C), yielding hydroxylated products with high conversion (~97% after 6 hours). This method offers regioselectivity and environmentally friendly conditions.

Chemical Hydroxylation: Synthetic routes via isoxazolopyridine intermediates followed by N–O bond cleavage under basic conditions (e.g., K₂CO₃ in methanol at 60 °C) afford 4-hydroxy-substituted picolinonitriles, which are structurally related and can be converted to the target acid after further functional group transformations.

Carboxylation and Methyl Group Introduction

The carboxylic acid group at the 3-position is often introduced via oxidation of methyl-substituted pyridine precursors using oxidizing agents such as potassium permanganate (KMnO₄) under acidic conditions (pH ~4, 90–95 °C). The methyl group at position 6 is generally retained from the starting material or introduced by methylation reactions prior to other functionalizations.

| Oxidation Step | Conditions | Yield & Purity | Comments |

|---|---|---|---|

| KMnO₄ oxidation of 6-methylpyridine derivatives | 90–95 °C, acidic aqueous medium (pH 4) | Yields vary 47–84% depending on substituents | Reaction time 3–6 hours; stoichiometry critical for purity |

Chlorination Using Activated Iron and Chlorine Gas

For related thiophene carboxylic acid esters, chlorination has been performed in the presence of activated iron and chlorine gas in organic solvents (e.g., methylene chloride). The iron is activated by exposure to chlorine gas at controlled temperatures (10–50 °C), facilitating selective chlorination. Although this method is reported for thiophene derivatives, it illustrates principles applicable to pyridine systems requiring chlorination under mild conditions.

Purification Techniques

Purification of the synthesized 5-chloro-4-hydroxy-6-methylpyridine-3-carboxylic acid typically involves:

Recrystallization: Preferred solvents include ethanol/water mixtures or diisopropyl ether, which effectively separate the product from impurities.

Chromatography: Column chromatography or distribution chromatography can be used for further purification, especially when reaction mixtures contain closely related by-products.

Acidic Aqueous Workup: Adjusting pH to 2–4 precipitates the carboxylic acid, facilitating isolation by filtration.

Summary Table of Preparation Methods

| Preparation Step | Method/Conditions | Yield Range (%) | Key Notes |

|---|---|---|---|

| Chlorination at 5-position | SOCl₂ or POCl₃ with pyridine catalyst, reflux | 60–85 | Temperature control critical |

| Hydroxylation at 4-position | Biocatalysis (whole cells, 30–35 °C) or chemical (K₂CO₃ in MeOH, 60 °C) | Up to 97 (biocatalytic) | Biocatalysis offers regioselectivity |

| Oxidation to carboxylic acid | KMnO₄ oxidation, acidic aqueous medium, 90–95 °C | 47–84 | Stoichiometry and time optimize yield |

| Chlorination with activated iron | Chlorine gas with activated iron in CH₂Cl₂, 10–50 °C | Variable | Mainly for thiophene analogs, informs pyridine chlorination |

| Purification | Recrystallization, chromatography, acid workup | Purity ≥97% | Solvent choice affects purity and yield |

Research Findings and Considerations

Chlorination reactions require careful control of chlorine gas flow, temperature, and reaction time to avoid over-chlorination or side reactions.

Biocatalytic hydroxylation is a promising green alternative, providing high regioselectivity and yield without harsh chemicals.

Oxidation steps are sensitive to substituent effects; methyl groups adjacent to the pyridine ring influence oxidation efficiency and product stability.

The combined use of chemical and biocatalytic steps may offer optimized synthetic routes balancing yield, purity, and environmental impact.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-4-hydroxy-6-methylpyridine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodology :

-

Nitration and Hydrolysis : A three-step synthesis involves nitration of a trifluoromethylpyridine precursor, followed by hydrolysis using concentrated HCl to yield the carboxylic acid group (70% yield) .

-

Oxidative Methods : Oxidation of methyl-substituted pyridines with potassium permanganate (KMnO₄) in aqueous acidic conditions (e.g., HCl) is an alternative route, though yields are lower (~47%) due to side reactions .

-

Key Variables : Catalysts (e.g., Pd/Cu for cyclization), solvent choice (DMF or toluene), and temperature control (90–95°C for oxidation) critically affect purity and efficiency .

- Data Table :

| Method | Yield | Key Conditions | Reference |

|---|---|---|---|

| Nitration/Hydrolysis | 70% | HCl, 40–100°C, inert atmosphere | |

| KMnO₄ Oxidation | 47% | H₂O, 90–95°C, acidic pH |

Q. How can purification and characterization of this compound be optimized?

- Purification :

- Recrystallization : Use ethanol/water mixtures to isolate the carboxylic acid form, leveraging solubility differences .

- Copper Salt Isolation : Forming a copper complex at pH 4 improves crystallinity, as described for analogous pyridinecarboxylic acids .

- Characterization :

- NMR : CDCl₃ or DMSO-d₆ for resolving hydroxy and carboxylic proton signals .

- HRMS/IR : Confirm molecular mass (e.g., m/z 224.9804 for C₇H₃ClF₃NO₂) and functional groups (e.g., carbonyl stretch at 1693 cm⁻¹) .

Advanced Research Questions

Q. How do substituent positions (chloro, hydroxy, methyl) influence reactivity in functionalization reactions?

- Methodological Insights :

- Chloro Group : Acts as a directing group for electrophilic substitution. For example, the 5-chloro position in pyridine derivatives facilitates regioselective amination or coupling reactions .

- Hydroxy Group : Enhances solubility in polar solvents and participates in hydrogen bonding, affecting crystallization behavior. Protect with acetyl groups during harsh reactions .

- Methyl Group : Steric hindrance at the 6-position may slow nucleophilic attacks but stabilizes intermediates in multi-step syntheses .

Q. What analytical discrepancies arise in quantifying this compound, and how can they be resolved?

- Contradictions :

- Yield Variability : Oxidation methods (e.g., KMnO₄) show lower yields due to overoxidation byproducts, while nitration/hydrolysis provides higher purity .

- NMR Signal Splitting : Aromatic proton shifts (δ 8.3–9.25 ppm) vary with solvent polarity and pH, requiring standardized conditions for reproducibility .

- Resolution Strategies :

- Use internal standards (e.g., TMS) for NMR calibration.

- Pair HPLC with UV detection (λ ~260 nm) to quantify impurities .

Q. What strategies optimize the compound’s stability under long-term storage?

- Stability Data :

- Temperature : Store at –20°C in inert atmospheres to prevent decarboxylation .

- Moisture Control : Lyophilize and seal in desiccated containers to avoid hydrolysis of the chloro or hydroxy groups .

Mechanistic and Functionalization Challenges

Q. How can this compound serve as a precursor for bioactive heterocycles?

- Functionalization Pathways :

- Hydrazide Formation : React with hydrazine to form hydrazides, enabling triazole synthesis via cyclization with CS₂ or isothiocyanates .

- Aminomethylation : Use formaldehyde and secondary amines (e.g., morpholine) to introduce N-containing side chains for antimicrobial activity studies .

- Case Study :

- 5-(6-Chloropyridin-3-yl methyl)-4-phenyl-1,2,4-triazole-3-thiol derivatives showed enhanced antibacterial activity compared to parent compounds .

Q. What computational or experimental methods elucidate reaction mechanisms involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.